molecular formula C19H17ClN4O2S B5522819 4-[(2-chloro-3-phenyl-2-propen-1-ylidene)amino]-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol

4-[(2-chloro-3-phenyl-2-propen-1-ylidene)amino]-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B5522819
M. Wt: 400.9 g/mol
InChI Key: MFZVNKLIKIFAKN-ZNGUSHDYSA-N
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Description

4-[(2-chloro-3-phenyl-2-propen-1-ylidene)amino]-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C19H17ClN4O2S and its molecular weight is 400.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 400.0760747 g/mol and the complexity rating of the compound is 619. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Electrochemical Behavior

  • Electrochemical studies of related triazole derivatives, like 4-amino-3-thio-5-phenyl-1,2,4-triazole, have been conducted. These compounds exhibit redox behavior and undergo an oxidation process followed by dimerization. This understanding is critical in electrochemical applications (Fotouhi, Hajilari, & Heravi, 2002).

Antimicrobial Activities

  • Triazole derivatives have shown potential in antimicrobial applications. For instance, compounds like 4-amino-5-(4-chlorophenyl)-2-[(5-mercapto-1,3,4-oxadiazol-2-yl)methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one have been synthesized and demonstrated good or moderate antimicrobial activities against various microorganisms (Bektaş et al., 2010).

Structural Analysis and Molecular Docking

  • Detailed structural analysis and molecular docking studies have been performed on triazole derivatives. These studies provide insights into the molecule's stability, chemical reactivity, and potential inhibitory activity against diseases like tuberculosis (Kumar et al., 2021).

Corrosion Inhibition

  • Certain triazole derivatives have been investigated as corrosion inhibitors. For example, Schiff's bases derived from triazoles have shown significant inhibition efficiency for mild steel in acidic solutions, indicating their potential use in corrosion protection applications (Ansari, Quraishi, & Singh, 2014).

Synthesis of Novel Heterocyclic Compounds

  • Triazole derivatives are key in the synthesis of new heterocyclic compounds. These synthesized compounds have been evaluated for antimicrobial activity, with several showing excellent antibacterial activity against Gram-negative bacteria (Aly, Abdel-Aziz, & Gad, 2011).

Properties

IUPAC Name

4-[(E)-[(Z)-2-chloro-3-phenylprop-2-enylidene]amino]-3-(3,4-dimethoxyphenyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN4O2S/c1-25-16-9-8-14(11-17(16)26-2)18-22-23-19(27)24(18)21-12-15(20)10-13-6-4-3-5-7-13/h3-12H,1-2H3,(H,23,27)/b15-10-,21-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFZVNKLIKIFAKN-ZNGUSHDYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NNC(=S)N2N=CC(=CC3=CC=CC=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C2=NNC(=S)N2/N=C/C(=C/C3=CC=CC=C3)/Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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